ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate
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Overview
Description
Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate is a chemical compound that belongs to the class of furoate esters. It is used in various scientific research applications due to its unique properties. The purpose of
Mechanism of Action
The mechanism of action of Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also exerts its anti-inflammatory and antioxidant properties by suppressing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. It also increases the expression of proteins involved in apoptosis, such as caspase-3 and -9. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the levels of anti-inflammatory cytokines such as IL-10.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate in lab experiments is its potent antitumor activity against various cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate. One of the directions is to investigate its potential as a therapeutic agent for various inflammatory diseases. Another direction is to explore its mechanism of action in more detail to better understand its antitumor activity. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its bioavailability and potential therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate involves the reaction of 5-(5-methyl-2-furyl)-1,2,4-triazin-3-amine with ethyl 2-bromo-2-furoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at an elevated temperature. The product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
Ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate has been used in various scientific research applications. It has been found to have potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
ethyl 5-[[[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-22-15(21)14-7-5-11(24-14)8-17-16-19-12(9-18-20-16)13-6-4-10(2)23-13/h4-7,9H,3,8H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFXNHODUAVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=NC(=CN=N2)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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